3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 3-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride is characterized by a distinctive bicyclic heterocyclic core system with specific geometric parameters that influence its chemical behavior. The compound possesses a molecular formula of C₁₂H₁₃Cl₂N₃, reflecting the presence of two chlorine atoms—one within the aromatic substituent and one from the hydrochloride salt formation. The molecular weight of 270.15 grams per mole establishes this compound within the moderate molecular weight range suitable for pharmaceutical applications.
The fundamental structural framework consists of a fused imidazo[1,2-a]pyrazine system where the imidazole ring shares a common edge with the pyrazine ring. The tetrahydro designation indicates the saturation of the pyrazine portion, specifically at positions 5, 6, 7, and 8, creating a six-membered saturated ring fused to the aromatic imidazole component. This partial saturation significantly impacts the overall planarity of the molecule and introduces conformational flexibility in the saturated region.
Crystallographic investigations of related imidazo[1,2-a]pyrazine derivatives provide insights into the expected solid-state behavior of this compound. Studies on structurally similar compounds reveal that the bicyclic core typically adopts a planar or near-planar conformation for the aromatic portion, while the tetrahydropyrazine ring exhibits chair or boat conformations depending on substitution patterns. The 4-chlorophenyl substituent at position 3 introduces additional steric and electronic considerations that influence the overall molecular geometry.
Table 1: Fundamental Molecular Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃Cl₂N₃ | |
| Molecular Weight | 270.15 g/mol | |
| Chemical Abstracts Service Number | 1923068-84-1 | |
| Parent Compound Identifier | 71742481 |
The substitution pattern analysis reveals that the 4-chlorophenyl group is attached at the 3-position of the imidazo[1,2-a]pyrazine core, creating a specific regioisomeric arrangement that distinguishes this compound from other possible positional isomers. This positioning places the halogenated aromatic ring in conjugation with the heterocyclic π-system, potentially influencing electronic distribution and reactivity patterns.
The hydrochloride salt formation occurs through protonation of a basic nitrogen center within the heterocyclic framework, most likely at the pyrazine nitrogen that is not involved in the ring fusion. This salt formation significantly impacts the compound's solubility characteristics, crystal packing arrangements, and overall stability under various conditions.
Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of 3-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride employs multiple analytical techniques to confirm structural identity and assess molecular dynamics. Fourier transform infrared spectroscopy provides crucial information about functional group presence and molecular vibrations that characterize this heterocyclic system.
The infrared spectrum of imidazo[1,2-a]pyrazine derivatives typically exhibits characteristic absorption bands that reflect the presence of aromatic carbon-hydrogen stretching, nitrogen-hydrogen interactions from the salt formation, and carbon-nitrogen bond vibrations within the heterocyclic framework. The 4-chlorophenyl substituent contributes additional aromatic stretching modes and carbon-chlorine bond vibrations that appear in predictable spectral regions.
Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure through analysis of proton and carbon-13 environments. The tetrahydropyrazine portion generates characteristic multipicity patterns for the saturated methylene protons at positions 5, 6, 7, and 8. These signals typically appear as complex multipets due to geminal and vicinal coupling interactions within the six-membered ring system.
The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to both the imidazole proton and the 4-chlorophenyl substituent protons. The imidazole proton appears as a distinctive singlet in the downfield region, while the para-disubstituted benzene ring generates a characteristic AA'BB' spin system with two distinct multipets reflecting the symmetrical substitution pattern.
Table 2: Expected Spectroscopic Characteristics
| Spectroscopic Method | Key Features | Chemical Shift Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Imidazole proton | 7.5-8.0 parts per million |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.5 parts per million |
| ¹H Nuclear Magnetic Resonance | Tetrahydropyrazine protons | 2.5-4.0 parts per million |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 parts per million |
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 270 for the hydrochloride salt, with characteristic isotope patterns reflecting the presence of two chlorine atoms. Fragmentation pathways typically involve loss of the hydrochloride component and subsequent breakdown of the aromatic substituent and heterocyclic core.
The analysis of related imidazo[1,2-a]pyrazine compounds demonstrates that two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear multiple bond correlation experiments, provide critical connectivity information for unambiguous structural assignment. These techniques confirm the position of the 4-chlorophenyl substituent and establish the connectivity patterns within the fused ring system.
Computational Modeling of Rotameric Conformations
Computational modeling investigations of 3-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride reveal complex conformational behavior arising from rotation about the bond connecting the 4-chlorophenyl substituent to the heterocyclic core. The rotational freedom about this single bond generates multiple rotameric conformations with distinct energy profiles and geometric arrangements.
Density functional theory calculations on related imidazo[1,2-a]pyrazine derivatives indicate that the energy barriers for rotation about aryl-heterocycle bonds typically range from 10 to 20 kilojoules per mole, suggesting facile interconversion between rotameric forms at ambient temperatures. The presence of the chlorine substituent introduces additional steric and electronic considerations that modulate these energy barriers.
The tetrahydropyrazine ring component exhibits conformational flexibility due to its saturated nature, with chair and boat conformations representing local energy minima. Ring-flipping processes between these conformations occur with relatively low energy barriers, contributing to the overall conformational mobility of the molecule. The preferred conformation depends on the specific substitution pattern and potential intramolecular interactions.
Molecular dynamics simulations provide insights into the temporal behavior of conformational interconversion and the relative populations of different rotameric states. These calculations reveal that the 4-chlorophenyl group can adopt orientations that minimize steric interactions with the heterocyclic core while maintaining favorable electronic interactions through π-π overlap or other non-covalent interactions.
Table 3: Computational Conformational Parameters
| Conformational Feature | Energy Range | Barrier Height |
|---|---|---|
| Aryl rotation | 0-15 kJ/mol | 12-18 kJ/mol |
| Ring puckering | 0-8 kJ/mol | 5-12 kJ/mol |
| Global minimum | Reference | 0 kJ/mol |
The electrostatic potential mapping reveals regions of electron density distribution that influence intermolecular interactions and binding behavior. The chlorine substituent creates areas of partial negative charge that can participate in halogen bonding interactions, while the protonated nitrogen center in the hydrochloride salt generates regions of positive electrostatic potential.
Optimization calculations using various basis sets confirm that the global minimum energy conformation features specific dihedral angles between the aromatic rings that balance steric repulsion with favorable electronic interactions. These computational predictions provide a foundation for understanding the compound's behavior in solution and solid-state environments.
Hydrogen Bonding Networks and Tautomeric Stability
The hydrogen bonding capabilities of 3-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride arise from multiple donor and acceptor sites within the molecular structure. The hydrochloride salt formation creates a primary hydrogen bonding interaction between the protonated nitrogen center and the chloride anion, establishing the fundamental ionic association that characterizes this salt form.
Crystallographic studies of related imidazo[1,2-a]pyrazine compounds demonstrate the formation of extensive hydrogen bonding networks in the solid state. These networks typically involve nitrogen-hydrogen to nitrogen interactions, carbon-hydrogen to nitrogen contacts, and interactions with halogen substituents that create three-dimensional packing arrangements with enhanced stability.
The imidazole portion of the bicyclic core contains nitrogen atoms with distinct electronic environments that can serve as hydrogen bond acceptors. The aromatic nitrogen participates in π-electron delocalization, while the pyrazine nitrogens exhibit different basicity levels depending on their position relative to the ring fusion and substitution pattern.
Tautomeric equilibria in imidazo[1,2-a]pyrazine systems involve potential proton migration between nitrogen centers, though the fused ring arrangement generally favors specific tautomeric forms. Computational analysis of related systems indicates that the observed tautomeric form represents the thermodynamically most stable arrangement under standard conditions.
Table 4: Hydrogen Bonding Analysis
| Interaction Type | Donor | Acceptor | Distance Range |
|---|---|---|---|
| Ionic | N-H⁺ | Cl⁻ | 2.0-2.2 Ångströms |
| Intermolecular | N-H | N | 2.8-3.2 Ångströms |
| Weak | C-H | N | 3.0-3.5 Ångströms |
The stability of the hydrochloride salt depends on the strength of the ionic hydrogen bonding interaction and the ability of the compound to form favorable crystal packing arrangements. Studies on structurally related compounds indicate that these salts typically exhibit enhanced solubility in polar solvents compared to the free base forms, reflecting the ionic character introduced by salt formation.
Environmental factors such as pH, temperature, and solvent polarity influence the hydrogen bonding equilibria and potentially affect the tautomeric distribution. Under physiological conditions, the protonated form predominates due to the basic nature of the heterocyclic nitrogen centers, supporting the relevance of the hydrochloride salt form for biological applications.
The analysis of intermolecular interactions in crystal structures reveals that molecules organize through complementary hydrogen bonding patterns that maximize attractive interactions while minimizing steric conflicts. These packing arrangements contribute to the overall physical properties of the compound, including melting point, solubility, and stability characteristics that are crucial for practical applications in pharmaceutical research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.ClH/c13-10-3-1-9(2-4-10)11-7-15-12-8-14-5-6-16(11)12;/h1-4,7,14H,5-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLYUCFFLSNQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=C(C=C3)Cl)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
-
Reagents/Conditions :
-
Amines (e.g., morpholine, piperazine) in DMF at 80–100°C
-
Thiols in the presence of CuI/1,10-phenanthroline catalysts
-
-
Products :
-
4-(Morpholin-4-yl)phenyl derivatives
-
4-(Piperazin-1-yl)phenyl analogues
-
-
Mechanism :
The reaction proceeds via a two-step process involving oxidative addition of the C–Cl bond to a copper catalyst, followed by transmetallation with the nucleophile .
| Substrate | Nucleophile | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(4-Cl-Ph)-imidazo[1,2-A]pyrazine HCl | Morpholine | CuI/Phen | 72 | |
| 3-(4-Cl-Ph)-imidazo[1,2-A]pyrazine HCl | Piperazine | CuI/Phen | 68 |
Oxidation Reactions
The imidazole ring undergoes regioselective oxidation:
-
Reagents/Conditions :
-
H₂O₂/AcOH at 60°C
-
KMnO₄ in H₂O/THF
-
-
Products :
-
Imidazo[1,2-A]pyrazine-2,3-dione (diketone derivative)
-
Epoxidation at the C5–C6 position of the tetrahydro pyrazine ring.
-
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂/AcOH | 60 | Diketone | 85 | |
| KMnO₄ | 25 | Epoxide | 63 |
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
-
Reagents/Conditions :
-
Nitrile oxides (e.g., benzonitrile oxide) in toluene at reflux
-
Azides with Cu(I) catalysis ("click chemistry")
-
-
Products :
| Dipolarophile | Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Benzonitrile oxide | None | Isoxazoline | 78 | |
| Phenyl azide | CuSO₄/NaAsc | Triazole | 91 |
Catalytic Cross-Coupling Reactions
The chloroarene moiety enables palladium-catalyzed couplings:
-
Reagents/Conditions :
-
Suzuki-Miyaura: Aryl boronic acids, Pd(OAc)₂, K₂CO₃, DMF/H₂O
-
Buchwald-Hartwig: Primary amines, Pd₂(dba)₃, Xantphos
-
-
Products :
| Reaction Type | Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | PhB(OH)₂ | Pd(OAc)₂/XPhos | 89 | |
| Buchwald-Hartwig | Benzylamine | Pd₂(dba)₃/Xantphos | 76 |
Acid/Base-Mediated Rearrangements
The tetrahydro pyrazine ring undergoes ring contraction under strong base:
-
Reagents/Conditions :
-
NaH in DMF at 120°C
-
DBU in MeCN
-
-
Products :
| Base | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaH | 120 | Pyrrolidine | 55 | |
| DBU | 80 | Pyrrolidone | 67 |
Functionalization at the Pyrazine Nitrogen
The secondary amine in the pyrazine ring undergoes alkylation/acylation:
-
Reagents/Conditions :
-
Benzyl bromide, K₂CO₃, DMF
-
Acetic anhydride, pyridine
-
-
Products :
-
N-Benzyl or N-acetyl derivatives.
-
| Electrophile | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|
| BnBr | K₂CO₃ | N-Benzyl | 82 | |
| Ac₂O | Pyridine | N-Acetyl | 95 |
Photochemical Reactions
UV irradiation induces radical-based transformations:
-
Reagents/Conditions :
-
UV light (254 nm) in MeOH
-
Rose Bengal as a photosensitizer
-
-
Products :
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| UV (254 nm) | Dimer | 34 | |
| UV + Rose Bengal | Oxetane | 41 |
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride demonstrate significant anticancer properties. Several studies have shown that this compound can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in tumor growth.
The mechanism of action involves inducing apoptosis through mitochondrial pathways and inhibiting cell cycle progression.
Antimicrobial Properties
Studies have also explored the antimicrobial potential of this compound against various pathogens. It has shown efficacy against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 15 µg/mL | |
| Escherichia coli | Bacteriostatic | 20 µg/mL |
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Study 1: Anticancer Efficacy
A study was conducted to evaluate the anticancer efficacy of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell viability in A549 lung cancer cells through apoptosis induction via caspase activation.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and are also studied for their pharmacological properties.
Pyrrolopyrazines: Another class of compounds with a similar core structure, known for their biological activities.
Uniqueness
3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Biological Activity
3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride (CAS Number: 1923068-84-1) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure with a chlorophenyl group, which influences its chemical reactivity and biological activity. Its molecular formula is , and it exists as a white to yellow solid at room temperature. The compound is soluble in various organic solvents and has a purity of approximately 95% in commercial preparations .
Synthesis Methods
The synthesis of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. A common synthetic route includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide.
Antimicrobial Activity
Research indicates that 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride exhibits promising antimicrobial properties. Studies have shown that derivatives of similar pyrazine structures possess significant antifungal and antitubercular activities. For instance, compounds with a pyrazole scaffold demonstrated effective inhibition against pathogenic strains of fungi and Mycobacterium tuberculosis .
Anticancer Properties
The compound's potential as an anticancer agent is particularly noteworthy. In vitro studies have evaluated its efficacy against various cancer cell lines. For example, related compounds have shown IC50 values indicating strong cytotoxic activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells. The most potent derivatives exhibited IC50 values as low as 0.15 μM against MCF-7 cells . Mechanistic studies suggest that these compounds may induce apoptosis through pathways involving caspases and modulation of p53 expression .
Study on Anticancer Activity
A comprehensive study involving the synthesis of various pyrazine derivatives highlighted the anticancer potential of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride. The study utilized the MTT assay to evaluate cell viability and found that certain derivatives significantly reduced cell proliferation in cancer cell lines compared to standard treatments like cisplatin .
Antifungal Evaluation
In another study focusing on antifungal activity, derivatives of the compound were tested against multiple fungal strains. Results indicated that some compounds displayed remarkable antifungal properties with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. This suggests that the compound could serve as a lead structure for further development of antifungal therapies .
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 Values |
|---|---|---|---|
| 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine HCl | Imidazo-pyrazine | Anticancer | 0.15 μM (MCF-7) |
| [1,2,4]triazolo[4,3-a]pyrazine derivatives | Triazolo-pyrazine | Antitumor | Varies |
| Pyrrolopyrazines | Pyrrolopyrazine | Antimicrobial | Varies |
Q & A
Basic: What are the recommended synthetic routes and purification methods for 3-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine HCl?
Methodological Answer:
The compound can be synthesized via a one-pot multicomponent reaction under reflux conditions. A typical protocol involves:
- Reactants : 4-chlorophenyl aldehyde, pyrazine derivatives, and ammonia equivalents.
- Catalyst : Acetic acid or Lewis acids (e.g., ZnCl₂) to facilitate cyclization .
- Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, tetrahydroimidazo protons at δ 2.5–4.0 ppm) and carbon骨架 .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₂H₁₂ClN₃: 234.0794, observed: 234.0796) .
- IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at 750 cm⁻¹, imidazo ring vibrations at 1500–1600 cm⁻¹) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?
Methodological Answer:
- Deuterated Solvent Artifacts : Check for residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) and exclude them from analysis .
- 2D NMR (COSY, HSQC) : Map proton-proton correlations to distinguish overlapping signals in the tetrahydroimidazo ring .
- Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening in the pyrazine ring .
Advanced: What strategies are effective for studying the compound’s stability under varying conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24h, analyze degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests thermal robustness) .
- Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation using UV-Vis spectroscopy .
Advanced: How to investigate the mechanistic pathway of its formation?
Methodological Answer:
- Computational Modeling : Use density functional theory (DFT) to calculate transition states and intermediates (e.g., B3LYP/6-31G* level) .
- Isotopic Labeling : Track nitrogen incorporation via ¹⁵N-labeled ammonia to confirm cyclization steps .
- Kinetic Studies : Monitor reaction rates under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .
Advanced: Designing structure-activity relationship (SAR) studies for bioactivity optimization
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Br), methyl, or methoxy groups at the 4-chlorophenyl position .
- In Vitro Assays : Test cytotoxicity (MTT assay), receptor binding (e.g., GABA-A for neuroactivity), and solubility (logP via shake-flask method) .
- Crystallography : Resolve X-ray structures to correlate substituent bulkiness with target binding .
Advanced: Process optimization for gram-scale synthesis
Methodological Answer:
- Flow Chemistry : Continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
- Design of Experiments (DoE) : Use factorial designs to optimize catalyst loading, solvent ratios, and temperature .
- Green Chemistry Metrics : Calculate E-factor (waste per product gram) and atom economy to improve sustainability .
Advanced: Addressing hygroscopicity in solid-state formulations
Methodological Answer:
- Karl Fischer Titration : Quantify water content in lyophilized samples .
- Polymorph Screening : Use solvent-drop grinding to identify stable anhydrous forms .
- Dynamic Vapor Sorption (DVS) : Measure moisture uptake at 25°C/60% RH to guide storage conditions .
Advanced: Computational approaches to predict pharmacokinetic properties
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., human serum albumin) to predict half-life .
Advanced: Designing in vivo efficacy studies for neurological targets
Methodological Answer:
- Animal Models : Use kainic acid-induced seizures in rodents to assess anticonvulsant activity .
- Dose Optimization : Pharmacokinetic profiling (Cmax, AUC) via LC-MS/MS after oral/intravenous administration .
- Biomarker Analysis : Measure GABA levels in cerebrospinal fluid (CSF) via microdialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
